molecular formula C10H18O2 B14199309 [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol CAS No. 877046-81-6

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol

Katalognummer: B14199309
CAS-Nummer: 877046-81-6
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: ODBGWHBDZBWNMM-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a cyclohexylmethyl group attached to an oxirane ring.

Vorbereitungsmethoden

The synthesis of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol typically involves the reaction of cyclohexylmethyl bromide with an epoxide precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate cellular processes and pathways, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:

This compound’s unique combination of a cyclohexylmethyl group and an oxirane ring distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

877046-81-6

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

[(2R,3S)-3-(cyclohexylmethyl)oxiran-2-yl]methanol

InChI

InChI=1S/C10H18O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10+/m0/s1

InChI-Schlüssel

ODBGWHBDZBWNMM-VHSXEESVSA-N

Isomerische SMILES

C1CCC(CC1)C[C@H]2[C@H](O2)CO

Kanonische SMILES

C1CCC(CC1)CC2C(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.